Alcanivorone

Description

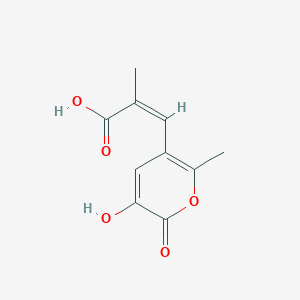

Structure

3D Structure

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

(Z)-3-(5-hydroxy-2-methyl-6-oxopyran-3-yl)-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C10H10O5/c1-5(9(12)13)3-7-4-8(11)10(14)15-6(7)2/h3-4,11H,1-2H3,(H,12,13)/b5-3- |

InChI Key |

QKBSCLLKTULFMG-HYXAFXHYSA-N |

SMILES |

CC1=C(C=C(C(=O)O1)O)C=C(C)C(=O)O |

Isomeric SMILES |

CC1=C(C=C(C(=O)O1)O)/C=C(/C)\C(=O)O |

Canonical SMILES |

CC1=C(C=C(C(=O)O1)O)C=C(C)C(=O)O |

Synonyms |

alcanivorone |

Origin of Product |

United States |

Microbiological and Ecological Context of Alcanivorone Production

Isolation and Characterization of Alcanivorone-Producing Microorganisms

The discovery of alcanivorone is a direct result of investigations into marine bacteria with specialized metabolic capabilities. The identification of its microbial producers has been a key step in understanding its biological significance.

Identification of Alcanivorax jadensis as a Primary Producer of Alcanivorone

The marine bacterium Alcanivorax jadensis has been identified as the primary and, to date, sole known producer of alcanivorone. nih.gov This gram-negative, aerobic, rod-shaped bacterium was originally isolated from intertidal sediment off the German North Sea coast. frontiersin.org Initially classified as Fundibacter jadensis, it was later reclassified into the genus Alcanivorax based on phenotypic characteristics, fatty acid analysis, and 16S rRNA gene sequence comparisons. frontiersin.orgnih.gov This genus is renowned for its members' ability to degrade hydrocarbons, making them crucial players in the bioremediation of oil-contaminated marine environments. researchgate.netmdpi.com

The production of alcanivorone by A. jadensis was discovered through the screening of marine microbial culture broths. nih.gov Its structure was elucidated using a combination of 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) data. nih.gov A pivotal finding from these initial studies was that A. jadensis synthesizes alcanivorone only when specific carbon sources are available in its growth medium, a key ecological factor that will be discussed further.

| Feature | Description |

| Microorganism | Alcanivorax jadensis |

| Initial Isolation | Intertidal sediment, German North Sea coast frontiersin.org |

| Gram Stain | Negative frontiersin.org |

| Morphology | Rod-shaped frontiersin.org |

| Metabolism | Aerobic, Hydrocarbon-degrading frontiersin.org |

| Key Product | Alcanivorone nih.gov |

Exploration of Other Potential Microbial Sources of Alcanivorone

Currently, scientific literature exclusively attributes the production of alcanivorone to Alcanivorax jadensis. nih.gov While other species within the Alcanivorax genus, such as the well-studied Alcanivorax borkumensis, are also prominent hydrocarbon-degrading bacteria found in similar marine environments, they have not been reported to produce alcanivorone. researchgate.netresearchgate.net These related species are known to produce other secondary metabolites, such as biosurfactants (e.g., glycolipids), which also play a role in hydrocarbon degradation by increasing the bioavailability of these hydrophobic compounds. researchgate.net Extensive research into the metabolic products of various marine microorganisms, including other bacteria and fungi, has identified a vast array of bioactive compounds, but alcanivorone remains uniquely associated with A. jadensis. kegg.jp As research into marine microbial diversity and metabolomics continues, it is conceivable that other producers could be identified; however, based on current knowledge, Alcanivorax jadensis is the sole microbial source.

Environmental Niches and Habitats of Alcanivorone Producers

The distribution and activity of alcanivorone-producing microorganisms are dictated by the specific ecological conditions of their habitats. These environments are often characterized by the presence of hydrocarbons, which serve as a primary food source for Alcanivorax species.

Association of Alcanivorone Producers with Marine Environments and Hydrocarbon Contamination

The genus Alcanivorax, including A. jadensis, is globally distributed in marine environments, from surface waters to deep-sea sediments. frontiersin.orgnih.gov These bacteria are typically found in low numbers in unpolluted waters. However, in the event of an oil spill or in areas with natural hydrocarbon seeps, the population of Alcanivorax can bloom, often becoming the dominant microbial group. researchgate.netmdpi.com This ecological strategy is a hallmark of "hydrocarbonoclastic" bacteria, which are specialized in utilizing the aliphatic hydrocarbons found in crude oil as their primary source of carbon and energy. researchgate.net The presence of A. jadensis and its relatives in oil-contaminated sites underscores their significant role in the natural bioremediation of marine ecosystems. mdpi.comnih.gov They have been isolated from various marine locations, including the North Sea, the Mediterranean Sea, and even deep-sea hydrothermal vents, highlighting their adaptability to diverse marine conditions. nih.govresearchgate.net

| Habitat Characteristic | Association with Alcanivorax |

| Environment Type | Marine (surface water, deep-sea, sediments) frontiersin.orgnih.gov |

| Salinity | Halophilic (tolerates a range of salt concentrations) frontiersin.org |

| Key Feature | Presence of hydrocarbon contamination (e.g., oil spills, natural seeps) researchgate.netmdpi.com |

| Ecological Role | Primary hydrocarbon degraders, bioremediation mdpi.com |

Ecological Factors Influencing Alcanivorone Production in Natural Systems

The synthesis of secondary metabolites like alcanivorone is often a response to specific environmental cues or nutrient availability. For Alcanivorax jadensis, a critical factor for alcanivorone production is the presence of pyruvate (B1213749). nih.gov Laboratory studies have demonstrated that alcanivorone is only produced when sodium pyruvate is supplied as a carbon source in the culture medium. nih.gov This suggests that the metabolic pathways leading to alcanivorone synthesis are specifically induced by pyruvate. Further stable isotope labeling experiments have revealed that the alcanivorone molecule is biosynthesized from four molecules of pyruvate. nih.gov

Biosynthetic Pathways and Regulation of Alcanivorone

Proposed Biosynthetic Route of Alcanivorone

The biosynthesis of alcanivorone is notable for its direct reliance on a primary metabolite as the core building block. Research indicates a polyketide-like pathway that diverges from common fatty acid synthesis routes.

The central structural feature of alcanivorone is its α-pyrone (or 2-pyrone) ring, a six-membered unsaturated lactone. The formation of this heterocyclic core is a critical step in the biosynthetic cascade. Most α-pyrones found in nature are synthesized via the polyketide pathway, which involves the sequential condensation of small carboxylic acid units. beilstein-journals.orgresearchgate.net These pathways are catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). beilstein-journals.org

For alcanivorone, a proposed mechanism involves the condensation of four molecules of pyruvate (B1213749), a key intermediate in central metabolism. nih.gov It is hypothesized that these pyruvate units are first converted into acetyl-CoA and/or malonyl-CoA, the standard building blocks for polyketide synthesis. sciepublish.commdpi.com A PKS enzyme assembly line would then catalyze the iterative condensation of these units to build a linear poly-β-keto chain. The final step in forming the α-pyrone core is a cyclization reaction. This is typically catalyzed by a thioesterase (TE) domain located at the end of the PKS module, which cleaves the completed polyketide chain from the enzyme and facilitates an intramolecular condensation to form the stable lactone ring. researchgate.netsciepublish.com In some biosyntheses, the α-pyrone ring is formed through the condensation of two separate polyketide chains, a mechanism catalyzed by a specialized stand-alone ketosynthase enzyme. researchgate.netnih.gov While the exact mechanism for alcanivorone is yet to be confirmed, the assembly from pyruvate-derived units followed by an enzyme-catalyzed cyclization represents the most plausible route for its α-pyrone core formation.

The origin of the carbon backbone of alcanivorone has been investigated through stable isotope labeling studies. These experiments are crucial for tracing the metabolic flow of precursors into the final natural product. In the case of alcanivorone, production by A. jadensis was shown to be dependent on the addition of sodium pyruvate to the culture medium. nih.gov

Subsequent experiments using stable isotope-labeled pyruvate confirmed that all carbon atoms in the alcanivorone molecule are derived from this precursor. nih.gov The data strongly indicated that alcanivorone is biosynthesized from a total of four pyruvate molecules. nih.gov

The proposed chain elongation mechanism follows the general principles of polyketide biosynthesis. nih.govnih.gov Pyruvate from the culture medium is likely converted intracellularly into starter and extender units for the PKS machinery. A plausible route involves the conversion of pyruvate to acetyl-CoA (a common starter unit) and malonyl-CoA (the most common extender unit). sciepublish.com The chain elongation would proceed via a series of decarboxylative Claisen condensation reactions, where a PKS enzyme sequentially adds two-carbon units from malonyl-CoA to the growing polyketide chain, ultimately assembling the full carbon skeleton before cyclization.

| Precursor Molecule | Number of Molecules Incorporated | Experimental Evidence |

| Pyruvate | 4 | Stable Isotope Labeling nih.gov |

Genetic Basis of Alcanivorone Biosynthesis

The production of secondary metabolites like alcanivorone is encoded by a dedicated set of genes, which are often physically grouped together on the chromosome.

In bacteria and fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous block known as a biosynthetic gene cluster (BGC). nih.govnih.gov A BGC contains the genes for the core synthase enzymes (like PKSs), tailoring enzymes that modify the core structure, as well as transporters and regulatory proteins. nih.gov

To date, the specific biosynthetic gene cluster responsible for alcanivorone production in Alcanivorax jadensis has not been explicitly identified or characterized. However, based on the proposed biosynthetic pathway, it is highly anticipated that a PKS-based BGC for alcanivorone exists in the genome of A. jadensis. ezbiocloudpro.appresearchgate.net It is expected to contain at least one PKS gene to assemble the polyketide backbone. By analogy with BGCs for other α-pyrone compounds, such as myxopyronin, the cluster may also encode tailoring enzymes (e.g., methyltransferases, oxidoreductases) that could be responsible for modifications to the core structure, although alcanivorone itself is a relatively simple, unadorned α-pyrone. researchgate.netnih.gov The sequencing of the A. jadensis genome and subsequent genome mining efforts would be required to identify and confirm the alcanivorone BGC.

The regulation of secondary metabolite production is a tightly controlled process, allowing the organism to produce these often-costly compounds only under specific conditions. The expression of biosynthetic genes can be controlled at both the transcriptional (synthesis of mRNA from a DNA template) and translational (synthesis of protein from an mRNA template) levels.

Specific transcriptional and translational regulatory mechanisms for alcanivorone biosynthesis have not yet been elucidated. However, a key observation provides a significant clue: alcanivorone is produced by A. jadensis only when sodium pyruvate is added to the growth medium. nih.gov This strongly suggests that the expression of the alcanivorone BGC is induced by pyruvate or a metabolite derived directly from it. This type of substrate-inducible regulation is a common strategy in bacteria. It likely involves a transcriptional regulator protein (e.g., an activator or a repressor) that can sense the intracellular concentration of pyruvate. When pyruvate levels are high, this regulator would bind to a promoter region within the BGC, switching on the transcription of the biosynthetic genes. Transcriptomic studies on the related species Alcanivorax borkumensis have shown that gene expression patterns change dramatically in response to the available carbon source (e.g., pyruvate versus alkanes), confirming that robust systems for transcriptional regulation are active in this genus. ulster.ac.ukresearchgate.net While translational control is also a possible layer of regulation, transcriptional control is generally the primary mechanism governing the onset of secondary metabolism.

Enzymology of Alcanivorone Production

The synthesis of alcanivorone from simple precursors requires a series of coordinated enzymatic reactions. Based on the proposed biosynthetic pathway, the key enzymes are predicted to be members of the polyketide synthase family.

Although the specific enzymes of the alcanivorone pathway have not been isolated and characterized, their functions can be inferred from the well-studied enzymology of polyketide synthesis. mdpi.com The central enzyme would be a Polyketide Synthase (PKS). PKSs are large, modular enzymes that function like an assembly line. The core catalytic domains within a PKS module include:

Acyltransferase (AT): Selects the correct starter unit (likely derived from pyruvate, e.g., acetyl-CoA) and extender units (malonyl-CoA) and loads them onto the enzyme. nih.gov

Acyl Carrier Protein (ACP): A small protein that holds the growing polyketide chain and shuttles it between the different catalytic domains. sciepublish.com

Ketosynthase (KS): Catalyzes the carbon-carbon bond-forming Claisen condensation reaction, which extends the polyketide chain. researchgate.net

After the linear precursor chain is fully assembled through several rounds of extension, a terminating enzyme is required to release the product and form the α-pyrone ring. In many PKS systems, this final step is catalyzed by a Thioesterase (TE) domain, which hydrolyzes the thioester bond linking the chain to the ACP and simultaneously catalyzes the intramolecular cyclization (lactonization). researchgate.net Alternatively, as seen in the biosynthesis of myxopyronins, a discrete, stand-alone KS-like enzyme can catalyze the condensation of two separate acyl chains to form the α-pyrone ring. nih.gov The elucidation of the alcanivorone BGC will be essential to identify the specific enzymatic domains and proteins responsible for its unique biosynthesis.

Characterization of Key Enzymes and Their Catalytic Roles in Alcanivorone Pathway

Although the specific enzymes from Alcanivorax jadensis have not been isolated and characterized, we can infer their likely roles based on the proposed biosynthetic pathway originating from pyruvate and our understanding of α-pyrone synthesis. The pathway would necessitate a series of enzymatic activities, likely housed within a PKS assembly or as discrete enzymes, to convert pyruvate into the final alcanivorone structure.

The initial step would involve the conversion of pyruvate into a suitable extender unit for polyketide synthesis, such as acetyl-CoA and malonyl-CoA. This would be followed by a series of condensation, reduction, and dehydration reactions catalyzed by specific domains of a PKS. The final and crucial step is the cyclization of the polyketide chain to form the characteristic α-pyrone ring.

Below is a table outlining the proposed key enzymatic activities and their putative roles in the biosynthesis of alcanivorone from pyruvate.

| Proposed Enzymatic Activity | Catalytic Role in Alcanivorone Pathway | General Enzyme Class |

| Pyruvate Dehydrogenase Complex | Converts pyruvate to acetyl-CoA, a primary building block. | Oxidoreductase |

| Acetyl-CoA Carboxylase | Carboxylates acetyl-CoA to form malonyl-CoA, the extender unit. | Ligase |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain. | PKS Domain |

| Ketosynthase (KS) | Catalyzes the condensation of acetyl-CoA and malonyl-CoA units. | PKS Domain |

| Ketoreductase (KR) | Reduces keto groups in the growing polyketide chain. | PKS Domain |

| Dehydratase (DH) | Removes a water molecule to form a double bond. | PKS Domain |

| Thioesterase (TE) / Cyclase | Catalyzes the release and cyclization of the final polyketide chain to form the α-pyrone ring. | PKS Domain / Hydrolase |

Mechanistic Studies of Biosynthetic Enzymes Involved in Alcanivorone Formation

Detailed mechanistic studies of the enzymes in the alcanivorone biosynthetic pathway are not yet available due to the novelty of the compound and the lack of identified specific enzymes. However, the proposed involvement of a polyketide synthase allows for a discussion of the general catalytic mechanisms that are likely to be involved.

The formation of the polyketide backbone of what would become alcanivorone is proposed to be initiated by a Ketosynthase (KS) domain. This domain would catalyze a Claisen condensation between an acetyl-CoA starter unit and a malonyl-CoA extender unit, both derived from pyruvate. The growing chain, tethered to an Acyl Carrier Protein (ACP) , would then undergo a series of modifications.

Ketoreductase (KR) domains would stereospecifically reduce β-keto groups to hydroxyl groups, consuming a reducing equivalent such as NADPH. Subsequent dehydration by a Dehydratase (DH) domain would introduce a double bond, and an Enoylreductase (ER) domain, if present, could further reduce this double bond. The sequence and iteration of these modifications would dictate the final structure of the polyketide chain.

The terminal step, the formation of the α-pyrone ring, is of particular mechanistic interest. This is typically catalyzed by a Thioesterase (TE) domain, which acts as a cyclase. The TE domain would cleave the thioester bond linking the completed polyketide chain to the ACP and facilitate an intramolecular attack of a hydroxyl group onto the carbonyl carbon, leading to the formation of the stable six-membered lactone ring of alcanivorone. The exact conformation of the polyketide chain within the enzyme's active site would be critical for this cyclization to occur efficiently and stereospecifically.

Further research, including genome mining of Alcanivorax jadensis to identify the putative PKS gene cluster and subsequent heterologous expression and in vitro characterization of the enzymes, is required to elucidate the precise catalytic mechanisms governing alcanivorone biosynthesis.

Biological and Ecological Functions of Alcanivorone

Antimicrobial Activity of Alcanivorone

Alcanivorone has been identified as an anti-infective agent, exhibiting inhibitory effects against certain microorganisms. nih.gov The investigation into its antimicrobial properties provides insights into the competitive strategies employed by Alcanivorax jadensis in its natural environment.

Spectrum of Antimicrobial Action Exhibited by Alcanivorone

Research has demonstrated that Alcanivorone possesses a modest spectrum of antimicrobial activity. scribd.com Laboratory studies have shown its effectiveness against a specific range of bacteria. The organisms susceptible to Alcanivorone include:

Bacillus subtilis

Staphylococcus aureus

Salinivrio costicola scribd.com

This targeted activity suggests that Alcanivorone may play a role in structuring the microbial communities in the immediate vicinity of its producer, Alcanivorax jadensis.

Proposed Cellular and Molecular Mechanisms of Microbial Growth Inhibition by Alcanivorone

The precise cellular and molecular mechanisms by which Alcanivorone inhibits microbial growth have not yet been fully elucidated in scientific literature. As an α-pyrone, it belongs to a class of compounds known for a variety of biological activities, which often involve interference with cellular processes. beilstein-journals.org However, specific studies detailing the interaction of Alcanivorone with bacterial cells, its molecular targets, or the biochemical pathways it disrupts are currently limited. Further research is required to understand the specific mode of action responsible for its observed antimicrobial effects.

Role of Alcanivorone in Microbial Interactions

The production of antimicrobial compounds is a key strategy in microbial competition for resources and space. nih.gov The presence of Alcanivorone suggests its involvement in mediating the complex relationships between Alcanivorax jadensis and other microorganisms within its habitat.

Contribution of Alcanivorone to Inter-species Competition and Coexistence

Alcanivorax jadensis produces Alcanivorone, which is thought to function as an antibiotic, potentially inhibiting the growth of competing microorganisms. nih.govbver.co.kr This production of a bioactive compound could provide A. jadensis with a competitive advantage, allowing it to more effectively secure resources in the marine environment. However, it is important to note that the direct impact of Alcanivorone on other microorganisms during the process of hydrocarbon degradation remains an area where knowledge is incomplete. nih.govresearchgate.net While the compound shows inhibitory activity in laboratory settings, its ecological role in mediating competition and fostering coexistence within complex microbial consortia is not yet fully understood. nih.gov

Ecological Significance of Alcanivorone in Biogeochemical Cycling

The production of bioactive compounds by microorganisms can have broader implications for biogeochemical cycles. While the direct role of Alcanivorone in large-scale biogeochemical processes is not yet defined, its function within its local environment provides some clues. As a product of Alcanivorax jadensis, a known hydrocarbon-degrading bacterium, Alcanivorone is part of the metabolic activity of an organism that plays a role in the carbon cycle, particularly in the bioremediation of petroleum hydrocarbons. nih.gov The production of Alcanivorone is linked to the metabolism of specific carbon sources, as it is synthesized from four molecules of pyruvate (B1213749). nih.gov By influencing the microbial community structure, Alcanivorone could indirectly affect the rates and pathways of nutrient and element cycling within its immediate ecosystem. However, dedicated studies are needed to establish a direct link between Alcanivorone production and its significance in broader biogeochemical cycles.

Role of Siderophores in Nutrient Cycling within Microbial Ecosystems

The production of siderophores by Alcanivorax borkumensis extends its influence beyond its own survival, playing a significant role in the broader context of nutrient cycling within marine microbial ecosystems. Microbial communities are central to the biogeochemical cycling of essential elements such as carbon, nitrogen, and phosphorus. nih.govcoastalwiki.org Iron is another critical micronutrient whose availability can control the productivity of entire marine ecosystems. researchgate.netnih.gov

By releasing potent iron-chelating agents like amphibactins, Alcanivorax actively alters the bioavailability of iron in its immediate vicinity. rsc.orgescholarship.org This process, known as the "biological pump," is a crucial part of how nutrients are moved and transformed within marine environments. marinebiodiversity.ca The siderophores bind to otherwise insoluble or inaccessible forms of iron, making it soluble and available for uptake by microorganisms.

In the context of an oil spill, the proliferation of Alcanivorax and the associated release of siderophores can significantly impact the local biogeochemistry. wikipedia.orgcrimsonpublishers.com By mobilizing iron, these bacteria not only enhance their own ability to degrade hydrocarbons but also influence the dynamics of the entire microbial food web, which is foundational to the marine nutrient cycle. youtube.com

Advanced Methodologies for Alcanivorone Research

Analytical Approaches for Alcanivorone Characterization

The precise characterization of alcanivorone relies on a combination of powerful spectroscopic and chromatographic techniques. These methods are fundamental for elucidating its molecular structure and ensuring the purity of isolated samples for further study.

The molecular structure of alcanivorone was successfully determined through a detailed analysis of data from one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS). nih.gov These techniques are cornerstones in the structural elucidation of novel organic compounds. nih.govwpmucdn.com

NMR spectroscopy provides profound insight into the molecular framework by mapping the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon). core.ac.uk For alcanivorone, 1D NMR spectra offered initial information on the types and numbers of protons and carbons present. nih.gov To assemble the molecular puzzle, 2D NMR experiments were crucial. Techniques such as Correlation Spectroscopy (COSY) are used to identify protons that are coupled to each other, helping to establish spin systems and build structural fragments. wpmucdn.com Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton-carbon pairs, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment is exceptionally powerful for connecting these fragments by identifying longer-range (2-3 bond) correlations between protons and carbons. core.ac.ukhyphadiscovery.com This comprehensive NMR analysis allowed for the complete assignment of the alcanivorone structure as a novel α-pyrone. nih.gov

Mass Spectrometry complements NMR by providing the precise mass of the molecule, which helps in determining its elemental composition. nih.gov Techniques like time-of-flight mass spectrometry (TOF-MS) can be used for accurate mass measurements, further confirming the molecular formula derived from NMR and other analyses. nih.govresearchgate.net

Table 1: Spectroscopic Data for Alcanivorone Structural Elucidation This table is a representative example based on typical data obtained for natural product elucidation. The exact values for Alcanivorone would be found in the primary publication.

| Technique | Information Obtained | Relevance to Alcanivorone |

|---|---|---|

| ¹H NMR | Provides chemical shift, integration (proton count), and coupling constants for all protons. | Identified the number and type of hydrogen atoms in the molecule. |

| ¹³C NMR | Provides chemical shifts for all unique carbon atoms. | Determined the carbon skeleton of the pyrone ring and side chain. |

| COSY | Reveals proton-proton (¹H-¹H) spin-spin couplings. | Established connectivity between adjacent protons, helping to define structural fragments. |

| HSQC | Correlates protons with the carbons to which they are directly attached. | Assigned specific protons to their corresponding carbons in the molecule. |

| HMBC | Shows correlations between protons and carbons over two to three bonds. | Crucial for connecting the structural fragments into the final α-pyrone structure. nih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the molecule. | Provided the molecular weight, confirming the elemental composition. nih.gov |

Alcanivorone was discovered in the culture broth of the marine bacterium Alcanivorax jadensis. nih.gov Isolating a single compound from such a complex biological mixture necessitates the use of high-resolution separation techniques. njit.edu Chromatography is the principal method for the separation, identification, and purification of components from a mixture. nih.govjournalagent.com

The process typically involves a multi-step approach. An initial extraction of the culture broth with an organic solvent would be performed to separate the metabolites from the aqueous medium. This crude extract is then subjected to various chromatographic methods. creative-proteomics.com

Column Chromatography is often used as a first step for fractionation. journalagent.com This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica (B1680970) gel or alumina) while a liquid mobile phase passes through the column. creative-proteomics.com Fractions are collected and analyzed, often by a simpler method like Thin-Layer Chromatography (TLC), to identify those containing the target compound. journalagent.com

For final purification and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net HPLC offers superior resolution and speed, allowing for the isolation of highly pure alcanivorone. nih.gov The purity of the final sample is critical for accurate spectroscopic analysis and any subsequent bioactivity studies.

Table 2: Chromatographic Methods in Alcanivorone Research

| Method | Principle of Separation | Role in Alcanivorone Research |

|---|---|---|

| Column Chromatography | Differential adsorption of components to a solid stationary phase. creative-proteomics.com | Initial fractionation of the crude bacterial extract to enrich for alcanivorone. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, similar to column chromatography. journalagent.com | Rapid analysis of fractions from column chromatography to track the presence of alcanivorone. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and high-pressure liquid mobile phase. researchgate.net | Final purification of alcanivorone to a high degree of purity and subsequent purity assessment. |

Synthetic Biology and Pathway Engineering for Alcanivorone Production

While Alcanivorax jadensis is the natural source of alcanivorone, its production is dependent on specific culture conditions, such as the addition of sodium pyruvate (B1213749). nih.gov Natural production levels of secondary metabolites are often low, making industrial-scale supply challenging. Synthetic biology and metabolic engineering offer powerful strategies to overcome these limitations by transferring the biosynthetic pathway into a more manageable host organism and optimizing it for higher yields. nih.gov

Heterologous expression involves cloning the genes responsible for a biosynthetic pathway from the native organism and expressing them in a well-characterized host, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgnih.gov This approach offers numerous advantages, including faster growth rates of the host, established genetic tools for manipulation, and independence from the complex culture requirements of the native producer. nih.gov

For alcanivorone, this would involve identifying the complete gene cluster responsible for its biosynthesis in A. jadensis. Once identified, the genes would be cloned into an expression vector and transformed into a suitable host. A significant challenge in heterologous expression is ensuring that all enzymes in the pathway are correctly folded and functional and that the necessary precursor molecules are available in the new host. frontiersin.orgnih.gov Stable isotope-labeling experiments have shown that alcanivorone is biosynthesized from four molecules of pyruvate, which is a central metabolite available in most common host organisms. nih.gov

Once a heterologous expression system is established, several metabolic engineering strategies can be employed to boost production titers. nih.gov The goal is to channel the flow of central metabolites toward the target product and away from competing pathways. nih.gov

Key strategies include:

Combinatorial Pathway Optimization : This involves tuning the expression levels of the individual genes within the alcanivorone biosynthetic cluster to find the optimal balance and avoid the accumulation of intermediate compounds. nih.gov

Precursor Pathway Engineering : Since pyruvate is the direct precursor, engineering the host's central metabolism to increase the intracellular pool of pyruvate is a primary target. nih.gov This could involve overexpressing enzymes in glycolysis or deleting genes that code for enzymes that consume pyruvate in competing pathways. nih.gov

Elimination of Competing Pathways : Genes responsible for the production of major byproduct metabolites can be knocked out to redirect carbon flux towards alcanivorone synthesis. nih.gov For example, pathways leading to the formation of fatty alcohols from related intermediates could be targeted. nih.gov

These genetic manipulations, often guided by systems biology approaches like transcriptomics, can systematically enhance the production capabilities of the microbial cell factory. nih.govresearchgate.net

Table 3: Potential Genetic Targets for Increasing Alcanivorone Yield

| Target Type | Strategy | Rationale for Alcanivorone Production |

|---|---|---|

| Biosynthetic Pathway | Overexpress alcanivorone synthase genes under strong, inducible promoters. | Increases the catalytic capacity of the engineered pathway. nih.gov |

| Precursor Supply | Overexpress key enzymes in glycolysis (e.g., pyruvate kinase). | Boosts the intracellular concentration of the pyruvate precursor. nih.gov |

| Competing Pathways | Knock out genes for pathways that consume pyruvate (e.g., lactate (B86563) or acetate (B1210297) formation). | Redirects carbon flux from byproducts towards alcanivorone. nih.gov |

| Transport | Overexpress potential exporter proteins. | May facilitate the secretion of alcanivorone from the cell, preventing feedback inhibition. |

In Vitro and In Situ Study Models for Alcanivorone Ecological Function

Understanding the natural role of alcanivorone requires experimental models that can simulate the complex microbial interactions within its native marine environment. Alcanivorax species are known hydrocarbon-degrading bacteria, suggesting that alcanivorone may play a role in this ecological niche. nih.gov In vitro and in situ models are essential for testing hypotheses about its function. mdpi.com

In vitro models, such as co-culture experiments, can be used to study the effect of alcanivorone on other marine microorganisms. By growing A. jadensis alongside other bacteria or phytoplankton and analyzing the population dynamics and metabolic changes, researchers can determine if alcanivorone acts as an antimicrobial agent, a signaling molecule, or a facilitator of biofilm formation.

In situ study models aim to replicate environmental conditions more closely. Mass spectrometry imaging (MSI) is an emerging technique that can visualize the spatial distribution of metabolites directly within a sample, such as a microbial biofilm. oeno-one.eu This could be used to map where alcanivorone is produced in a mixed-species community, providing clues about its localized function. oeno-one.eu For instance, studying a biofilm growing on a hydrocarbon surface could reveal if alcanivorone production is upregulated in specific microenvironments, potentially mediating competitive interactions or facilitating resource acquisition.

Furthermore, studies on related marine genera like Thalassospira show that bacteria respond to specific chemical cues in their environment, such as phosphate. nih.gov Similar chemotaxis or metabolic response assays could be designed to see how other marine microbes react to the presence of purified alcanivorone, shedding light on its role as a potential infochemical.

Application of Co-culture and Community-level Analyses to Investigate Alcanivorone's Ecological Role

Co-culture Systems: Unraveling Species Interactions

Co-culture assays involve growing two or more different cell types or organisms together to study their mutual interactions. nih.gov In the context of Alcanivorone research, co-culture systems can be designed to investigate:

Microbial Degradation: Co-culturing a hydrocarbon-degrading bacterium with other microbial species in the presence of Alcanivorone can reveal synergistic or antagonistic relationships in its breakdown.

Allelopathic Effects: It is possible to study whether Alcanivorone mediates chemical interactions (allelopathy) between different species, for instance, between competing phytoplankton species or between bacteria and fungi. mdpi.com

Host-Microbe Interactions: Specialized co-culture platforms can be used to examine how Alcanivorone affects the relationship between a host organism (like a coral or a sponge) and its symbiotic microbial community. nih.govmdpi.combiorxiv.org

Community-Level Analyses: A Holistic View

Analyzing the entire community's response to Alcanivorone provides a holistic understanding of its ecological role. researchgate.net This involves assessing changes in the composition, diversity, and function of the biological community.

Key approaches in community-level analysis include:

Metagenomics and Metatranscriptomics: These sequencing-based techniques can reveal changes in the genetic potential and gene expression of the entire microbial community in response to Alcanivorone. This can identify key genes and organisms involved in its transformation.

Stable Isotope Probing (SIP): By labeling Alcanivorone with a stable isotope (e.g., ¹³C), researchers can trace its path through the food web. This helps to identify which organisms are actively consuming Alcanivorone or its breakdown products.

Flow Cytometry: This technique can be used to rapidly assess changes in the abundance and characteristics of different microbial populations (e.g., bacteria, phytoplankton) within the community.

Interactive Table: Hypothetical Findings from Co-culture and Community-level Analyses of Alcanivorone

| Analytical Approach | Organisms/System | Hypothetical Finding | Implication for Ecological Role |

|---|---|---|---|

| Bacterial Co-culture | Alcanivorax borkumensis & Pseudomonas aeruginosa | Enhanced degradation of Alcanivorone in co-culture compared to single cultures. | Suggests a synergistic relationship where one species may break down intermediates for the other. |

| Algal Competition Assay | Chlorella vulgaris & Scenedesmus obliquus | In the presence of Alcanivorone, the growth of S. obliquus is inhibited while C. vulgaris thrives. | Alcanivorone may have allelopathic properties, altering competitive dynamics between primary producers. researchgate.net |

| Metagenomic Analysis | Marine bacterioplankton community | Increased abundance of genes related to alkane hydroxylases in the Alcanivorone-treated mesocosm. | Indicates that the microbial community is responding by upregulating pathways for hydrocarbon degradation. |

| Stable Isotope Probing | Sediment microcosm with labeled Alcanivorone | ¹³C enrichment detected in the fatty acids of specific nematode and protozoan species. | Demonstrates the transfer of carbon from Alcanivorone to higher trophic levels, indicating its entry into the food web. |

By integrating these advanced methodologies, from controlled microcosms to complex community analyses, a more comprehensive and scientifically robust understanding of Alcanivorone's ecological significance can be achieved.

Future Perspectives and Research Directions for Alcanivorone

Unraveling the Full Spectrum of Biological Activities of Alcanivorone

To date, the biological activity of alcanivorone has been minimally explored. While it is described as an antibiotic, the full extent of its bioactivity is yet to be determined. nih.govmdpi.com Future research should focus on a comprehensive screening of alcanivorone against a wide range of microbial targets to understand its antibiotic spectrum.

Key Research Questions:

What is the minimum inhibitory concentration (MIC) of alcanivorone against various pathogenic bacteria and fungi?

Does alcanivorone exhibit synergistic or antagonistic effects when combined with other known antibiotics?

Beyond its antibacterial properties, does alcanivorone possess other biological activities, such as antiviral, antifungal, or anticancer properties? ufc.brwalshmedicalmedia.com

Detailed Mechanistic Elucidation of Alcanivorone Biosynthesis and Regulation

The proposed biosynthesis of alcanivorone suggests a novel pathway, but the specific enzymes and regulatory mechanisms involved are still unknown. nih.govbanglajol.info A detailed understanding of its biosynthesis is crucial for potential biotechnological applications, such as enhancing its production through metabolic engineering. cnr.it

Future research should aim to:

Identify and characterize the gene cluster responsible for alcanivorone biosynthesis in Alcanivorax jadensis.

Elucidate the function of each enzyme in the biosynthetic pathway through gene knockout and heterologous expression studies.

Investigate the regulatory networks that control the production of alcanivorone, including the influence of environmental cues and quorum sensing.

Further Exploration of Alcanivorone's Ecological Roles in Complex Microbial Communities

The production of secondary metabolites by bacteria is often linked to their ecological function, such as competition and communication within microbial communities. nih.gov Alcanivorone is produced by Alcanivorax, a genus known for its role in oil degradation, suggesting a potential ecological role for this compound in oil-contaminated marine environments. nih.govunipa.it

Areas for future investigation include:

Determining the impact of alcanivorone on the composition and dynamics of marine microbial communities. nih.gov

Investigating whether alcanivorone production provides a competitive advantage to Alcanivorax jadensis in its natural habitat.

Exploring the role of alcanivorone as a signaling molecule in interspecies interactions.

Development of Novel Analytical and Biotechnological Tools for Alcanivorone Studies

Advancing our understanding of alcanivorone will require the development and application of sophisticated analytical and biotechnological tools.

Potential developments could include:

High-sensitivity detection methods: Creating highly sensitive and specific assays for the quantification of alcanivorone in complex environmental and biological samples.

Biosensors: Engineering microbial or enzymatic biosensors for the real-time monitoring of alcanivorone production.

Metabolic engineering platforms: Developing robust genetic tools and host systems for the heterologous production and engineering of alcanivorone and its analogs. google.comgoogle.com

Integration of Omics Technologies for Comprehensive Alcanivorone Research

A holistic understanding of alcanivorone can be achieved by integrating various "omics" technologies. nih.gov Genomics, transcriptomics, proteomics, and metabolomics can provide a multi-layered view of the biosynthesis, regulation, and ecological function of this compound. nih.gov

An integrated omics approach would enable researchers to:

Genomics: Identify the complete biosynthetic gene cluster and other related genes by sequencing the genome of Alcanivorax jadensis.

Transcriptomics: Analyze gene expression patterns under different conditions to understand the regulation of alcanivorone production. researchgate.net

Proteomics: Identify the proteins involved in the biosynthesis and transport of alcanivorone. mdpi.com

Metabolomics: Profile the metabolic changes associated with alcanivorone production and its effects on other organisms.

By pursuing these future research directions, the scientific community can unlock the full potential of alcanivorone, from its fundamental biological properties to its potential applications in biotechnology and medicine. walshmedicalmedia.comfrontiersin.org

Q & A

Q. What analytical techniques are recommended for identifying Alcanivorone in environmental samples?

To identify Alcanivorone in complex matrices like marine microbial cultures, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for preliminary screening. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1D and 2D experiments (e.g., COSY, HSQC), is critical for structural confirmation. These methods were validated in the original isolation study of Alcanivorone from Alcanivorax jadensis . For environmental samples, gas chromatography (GC-MS) with derivatization may enhance detection sensitivity for fatty acid derivatives linked to Alcanivorone’s biosynthesis.

Q. How can researchers ensure purity and stability of Alcanivorone during isolation?

Purity challenges arise due to Alcanivorone’s structural similarity to other microbial lipophilic metabolites. Solvent partitioning (e.g., ethyl acetate extraction) followed by silica gel chromatography is effective. Stability tests under varying pH, temperature, and light conditions are essential, as alpha-pyrone derivatives like Alcanivorone may degrade under UV exposure. Detailed protocols for handling oxygen-sensitive compounds, as outlined in chemistry manuscript guidelines, should be followed to maintain integrity .

Advanced Research Questions

Q. What experimental strategies elucidate the biosynthesis pathway of Alcanivorone in Alcanivorax jadensis?

Isotopic labeling (e.g., ¹³C-acetate feeding) combined with gene knockout studies can map precursor incorporation and identify biosynthetic gene clusters. Comparative metabolomics of wild-type and mutant strains via LC-MS/MS helps trace pathway intermediates. Kanoh et al. (2008) proposed a polyketide synthase (PKS)-derived pathway for Alcanivorone, supported by genetic analysis and intermediate isolation . Advanced studies should integrate transcriptomic data to link gene expression with metabolite production under stress conditions (e.g., hydrocarbon exposure).

Q. How can contradictions in reported bioactivity data for Alcanivorone be resolved?

Discrepancies in bioactivity studies (e.g., antimicrobial or surfactant properties) often stem from variations in assay conditions or sample purity. Systematic replication of experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) is critical. Meta-analyses of published data, following Cochrane Review principles, should assess methodological rigor, including controls, solvent effects, and statistical power . Cross-lab validation studies are recommended to confirm bioactivity mechanisms.

Q. What methodological considerations are critical for ecological studies on Alcanivorone’s role in marine environments?

Field studies must account for spatial-temporal variability in Alcanivorone production, which is influenced by hydrocarbon availability and microbial consortia. Stable isotope probing (SIP) with ¹³C-labeled substrates can track Alcanivorone turnover in situ. Laboratory microcosm experiments should simulate environmental conditions (e.g., salinity, temperature) while controlling for confounding factors like biofilm formation. Data interpretation must differentiate between Alcanivorone’s primary metabolic role and secondary ecological interactions .

Q. How should researchers design experiments to study Alcanivorone’s interaction with phospholipid membranes?

Langmuir monolayer assays and molecular dynamics simulations are effective for studying membrane interactions. Fluorescence anisotropy or surface plasmon resonance (SPR) can quantify binding affinity to phospholipids. For biological relevance, use model membranes with compositions reflecting marine bacterial membranes (e.g., phosphatidylethanolamine-rich bilayers). Kaur et al. (2005) provide methodologies for fatty acid analysis in environmental contexts, which can be adapted for Alcanivorone-membrane studies .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing Alcanivorone’s production variability across microbial strains?

Multivariate analysis (e.g., PCA or PLS-DA) can identify strain-specific metabolic profiles linked to Alcanivorone yield. Non-parametric tests (e.g., Kruskal-Wallis) are recommended for non-normal distributions common in environmental data. For time-series studies of production kinetics, mixed-effects models account for intra- and inter-strain variability. Transparent reporting of effect sizes and confidence intervals is essential to avoid overinterpretation .

Q. How can researchers validate computational models predicting Alcanivorone’s environmental persistence?

Combine in silico predictions (e.g., QSAR models for biodegradation rates) with microcosm experiments using GC-MS or LC-MS quantification. Sensitivity analysis should test model robustness against parameters like pH and microbial diversity. Data deposition in open-access repositories (e.g., Figshare) ensures reproducibility and facilitates cross-study validation .

Research Gaps and Future Directions

What unresolved questions exist about Alcanivorone’s ecological significance in hydrocarbon degradation?

Key gaps include its role in syntrophic interactions with hydrocarbonoclastic bacteria and regulatory mechanisms under nutrient limitation. Multi-omics approaches (metagenomics, metabolomics) in oil-spill simulations can clarify its ecological niche. Longitudinal field studies are needed to assess seasonal production patterns and correlation with hydrocarbon depletion rates .

Q. How can synthetic biology approaches enhance Alcanivorone production for functional studies?

Heterologous expression of Alcanivorax PKS genes in tractable hosts (e.g., E. coli or Streptomyces) enables scalable production. CRISPR-based editing of regulatory elements (e.g., promoter regions) may optimize yield. Ensure genetic constructs are deposited in public databases (e.g., Addgene) to meet journal data-sharing standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.